4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid

Medicinal Chemistry ADME Property Prediction

4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid (CAS 2416236-93-4) is a chiral, trifluoromethyl-substituted carboxylic acid used primarily as a synthetic building block in medicinal chemistry and asymmetric synthesis. Its structure features a phenyl group and a methyl group on a butanoic acid backbone, adjacent to a terminal trifluoromethyl group.

Molecular Formula C11H11F3O2
Molecular Weight 232.202
CAS No. 2416236-93-4
Cat. No. B2976911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid
CAS2416236-93-4
Molecular FormulaC11H11F3O2
Molecular Weight232.202
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H11F3O2/c1-7(11(12,13)14)9(10(15)16)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,15,16)
InChIKeyNAADEMIOIIBNMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic Acid (CAS 2416236-93-4) as a Fluorinated Building Block


4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid (CAS 2416236-93-4) is a chiral, trifluoromethyl-substituted carboxylic acid used primarily as a synthetic building block in medicinal chemistry and asymmetric synthesis . Its structure features a phenyl group and a methyl group on a butanoic acid backbone, adjacent to a terminal trifluoromethyl group. This specific substitution pattern creates two undefined chiral centers, making the molecule a racemic mixture of diastereomers that can be important for structure-activity relationship (SAR) studies or resolved for enantioselective synthesis . Its enhanced lipophilicity, relative to non-methylated analogs, makes it a valuable intermediate for designing compounds with optimized pharmacokinetic profiles .

Why 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic Acid Cannot Be Swapped for a Generic Analog


Simple substitution with a common analog of 4,4,4-trifluoro-3-methyl-2-phenylbutanoic acid is scientifically unsound due to the profound impact of its precise substitution pattern on molecular properties. The presence and position of the methyl group directly influences lipophilicity (calculated XLogP), which is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties . Changing the regioisomer, removing the methyl group, or placing the trifluoromethyl group on the phenyl ring alters the compound's logP value, metabolic stability, and steric bulk, potentially leading to significantly different biological activity or pharmacokinetic behavior . The defined stereochemistry of resolved versions further complicates generic assumptions, as different enantiomers or diastereomers can exhibit drastically different activities .

Quantitative Differentiation Evidence for 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic Acid (CAS 2416236-93-4)


Enhanced Lipophilicity Versus Non-Methylated Analog

The compound exhibits a computed LogP (XLogP3-AA) of 3.3, which is 0.5 log units higher than the non-methylated analog 4,4,4-trifluoro-3-phenylbutanoic acid (XLogP3 = 2.8) . This quantitative difference confirms that the single methyl group significantly enhances lipophilicity.

Medicinal Chemistry ADME Property Prediction

Slightly Lower Lipophilicity Compared to Regioisomer

Compared to its regioisomer, (2S)-4,4,4-trifluoro-2-methyl-3-phenylbutanoic acid, the target compound has a slightly higher computed LogP (3.3 vs. 3.2) . While small, this difference can be significant in achieving a specific lipophilicity target for a lead compound.

Medicinal Chemistry ADME Physical Organic Chemistry

Unique Stereochemical Complexity as a Chiral Scaffold

The target compound possesses two undefined chiral centers, resulting in a mixture of 4 stereoisomers (2 diastereomeric pairs) . This contrasts with the regioisomer (2S)-4,4,4-trifluoro-2-methyl-3-phenylbutanoic acid, which is supplied as a single, defined stereoisomer . The target's undefined nature makes it a versatile substrate for asymmetric synthesis studies, such as the enantioselective hydrogenation of its unsaturated precursor, which has been reported to achieve up to 43% enantiomeric excess .

Asymmetric Synthesis Chiral Resolution Catalysis

Saturated Backbone Structure Versus Unsaturated Precursor for Stability

As a fully saturated carboxylic acid, the target compound is chemically distinct from its unsaturated synthetic precursor, 4,4,4-trifluoro-3-methyl-2-butenoic acid, offering different reactivity and stability for downstream applications . The saturated form is expected to have higher resistance to unwanted conjugate addition reactions.

Synthetic Chemistry Stability Building Block

Recommended Application Scenarios for Procuring 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic Acid


Medicinal Chemistry SAR Studies Requiring High Lipophilicity

When a medicinal chemistry campaign requires a lipophilic, fluorinated carboxylic acid as a building block, this compound is a superior choice over the non-methylated analog. Its 0.5-unit higher LogP (3.3 vs. 2.8) makes it a more suitable fragment for optimizing the ADME profile of lipophilic drug targets . This quantitative advantage directly supports informed procurement for lead optimization cycles.

Development of New Asymmetric Hydrogenation Methodologies

The compound's racemic nature and the presence of two chiral centers make it an ideal test substrate for developing new enantioselective catalytic methods. Its unsaturated precursor, 4,4,4-trifluoro-3-methyl-2-butenoic acid, has a precedented use in enantioselective hydrogenation studies . Procuring the saturated racemate provides a standard for evaluating conversion yields and enantiomeric excess for novel catalysts.

Synthesis of Fluorinated Chiral Intermediates for Active Pharmaceutical Ingredients (APIs)

For the synthesis of APIs where a specific stereoisomer of a beta-phenyl-gamma-trifluoromethyl carboxylic acid is required, this racemic mixture serves as a versatile starting material. Unlike single-isomer alternatives like (2S)-4,4,4-trifluoro-2-methyl-3-phenylbutanoic acid, the target compound allows for the exploration of all 4 potential stereoisomers . This enables comprehensive SAR analysis to identify the most biologically active diastereomer before committing to an expensive, large-scale enantioselective synthesis.

Quote Request

Request a Quote for 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.